N-(2-Aminophenyl)cyclopentanecarboxamide
Description
The Amide Functional Group as a Core Scaffold in Bioactive Molecules
The amide functional group is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds. researchgate.net Its prevalence is attributed to a unique combination of chemical and physical properties that make it an ideal linker and pharmacophoric element. nih.gov The stability of the amide bond under physiological conditions ensures the integrity of the molecular structure in vivo. ontosight.ai Furthermore, the ability of the amide group to participate in hydrogen bonding as both a donor and an acceptor is crucial for molecular recognition and binding to biological targets such as proteins and enzymes. nih.gov
The geometry of the amide bond, which is typically planar due to resonance, imparts a degree of conformational rigidity to molecules, which can be advantageous for achieving specific and high-affinity interactions with biological macromolecules. nih.gov This structural feature, combined with its electronic properties, allows the amide group to serve as a versatile scaffold in the design of molecules for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netresearchgate.net The analysis of pharmaceutical databases reveals that the carboxamide group is present in over a quarter of all existing drugs, underscoring its profound importance in drug design and development. nih.gov
Evolution of N-(2-Aminophenyl)carboxamides in Medicinal Chemistry Paradigms
The N-(2-aminophenyl)carboxamide scaffold has emerged as a significant pharmacophore in the pursuit of novel therapeutic agents. A substantial body of research has been dedicated to the synthesis and biological evaluation of derivatives of this structural class, leading to the discovery of compounds with a range of biological activities. A notable area of investigation has been the development of N-(2-aminophenyl)benzamides as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a critical role in the regulation of gene expression, and their dysregulation is implicated in the pathogenesis of cancer. nih.gov
The discovery that N-(2-aminophenyl)benzamides can effectively inhibit HDAC enzymes has spurred the design and synthesis of numerous analogs with the aim of improving potency and selectivity. mdpi.com For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been identified as a potent, class I selective HDAC inhibitor with significant antiproliferative activity against various cancer cell lines. Research in this area has also explored the structure-activity relationships of substituted N-(2-aminophenyl)benzamides to understand the molecular determinants of their inhibitory activity. mdpi.com Beyond their application as anticancer agents, certain N-(2-aminophenyl)carboxamide derivatives have been investigated for their antimicrobial properties.
Research Trajectories and Academic Significance of N-(2-Aminophenyl)cyclopentanecarboxamide
While the broader class of N-(2-aminophenyl)carboxamides has been the subject of considerable research, particularly with benzamide (B126) and acrylamide (B121943) side chains, specific investigations into this compound are less prevalent in the current body of scientific literature. However, the academic significance of this particular compound can be inferred from the established biological activities of its structural analogs and the known contributions of the cyclopentane (B165970) moiety in medicinal chemistry.
The cyclopentane ring is a common feature in a number of bioactive molecules and can confer desirable physicochemical properties, such as increased metabolic stability and improved oral bioavailability. The inclusion of a cyclopentyl group in place of a phenyl or other aromatic ring can alter the lipophilicity and conformational flexibility of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.
Given the established role of N-(2-aminophenyl)carboxamides as HDAC inhibitors, a primary research trajectory for this compound would be its evaluation as a potential inhibitor of this enzyme class. Its distinct three-dimensional shape, conferred by the cyclopentane ring, may offer a unique binding profile within the active site of HDACs, potentially leading to novel selectivity profiles.
Furthermore, considering the antimicrobial activity observed in other N-(2-aminophenyl)carboxamide derivatives, another avenue of research would be the investigation of this compound for its potential antibacterial and antifungal properties. The synthesis and biological screening of this compound would be a logical step in expanding the structure-activity relationship landscape of this important class of molecules. The academic significance of such studies would lie in the potential discovery of a novel therapeutic agent and in furthering our understanding of the role of carbocyclic rings in the design of enzyme inhibitors and antimicrobial agents.
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 926217-21-2 |
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| Boiling Point | 421.6±28.0 °C |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEIMNDORRXHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588207 | |
| Record name | N-(2-Aminophenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926217-21-2 | |
| Record name | N-(2-Aminophenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Aminophenyl Cyclopentanecarboxamide and Its Structural Analogues
Classical Amide Bond Formation Strategies in N-(2-Aminophenyl)cyclopentanecarboxamide Synthesis
The cornerstone of synthesizing this compound is the formation of the amide linkage between a cyclopentanecarboxylic acid derivative and a 1,2-phenylenediamine derivative. This is typically achieved through classical methods that involve either the activation of the carboxylic acid component or the acylation of the amine.
Carboxylic Acid Activation and Coupling Reactions
Direct condensation of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of an unreactive carboxylate salt. rsc.org To overcome this, the carboxylic acid is converted into a more electrophilic species, an activated intermediate, which readily reacts with the amine.
A common approach involves the use of coupling reagents that facilitate this activation. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. thermofisher.com To enhance the efficiency of the reaction and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. These additives form active esters with the carboxylic acid, which are more stable than the O-acylisourea intermediate but still highly reactive towards amines.
Another strategy for carboxylic acid activation is the conversion to an acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with the amine. This method is often effective but can be harsh and may not be suitable for sensitive substrates. mdpi.com
| Activation Method | Reagents | Key Intermediate | Advantages | Disadvantages |
| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Mild conditions, high yields | Byproduct removal can be difficult |
| Active Ester Formation | HOBt, NHS (with carbodiimide) | Active ester | Reduced side reactions, improved efficiency | Additional reagent required |
| Acyl Halide Formation | SOCl₂, Oxalyl chloride | Acyl chloride | High reactivity | Harsh conditions, potential for side reactions |
Amine Acylation Approaches
Amine acylation involves the direct reaction of the amine with an activated carboxylic acid derivative. In the context of this compound synthesis, this would involve the acylation of 1,2-phenylenediamine with cyclopentanecarbonyl chloride or a related activated species. This reaction is a fundamental and widely used method for amide bond formation. The reaction of primary and secondary amines with acid chlorides or acid anhydrides is typically rapid and proceeds at room temperature to give high yields of the corresponding amides. organic-chemistry.org
The selective mono-acylation of a symmetric diamine like 1,2-phenylenediamine can be challenging, as diacylation can be a significant side reaction. Control over stoichiometry, reaction temperature, and the slow addition of the acylating agent are crucial to favor the formation of the desired mono-amide product.
Advanced Synthetic Transformations for this compound Scaffolds
Beyond the initial amide bond formation, advanced synthetic methodologies can be employed to further modify the this compound scaffold, enabling the synthesis of a wide array of structural analogues and fused ring systems.
Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitution
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds. researchgate.net While typically used to form an amine from an aryl halide and an amine, related methodologies can be adapted for the synthesis of N-aryl amides. These reactions offer a versatile route to introduce substituents onto the aromatic ring of the N-(2-aminophenyl) moiety, allowing for the synthesis of a diverse library of analogues. The use of specific ligands and palladium precursors is critical for achieving high efficiency and functional group tolerance in these transformations.
Cyclization Reactions for Fused Ring Systems
The N-(2-aminophenyl)amide scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems, most notably benzodiazepines. nih.govjournalcra.com The presence of the nucleophilic amino group ortho to the amide nitrogen allows for intramolecular cyclization reactions.
For instance, treatment of N-(2-aminophenyl)amides with appropriate reagents can induce cyclization to form 1,4-benzodiazepine derivatives. nih.gov This transformation often involves the reaction with a two-carbon unit that bridges the amino and amide nitrogens. Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is a modern approach to construct the benzodiazepine core. nih.gov The reaction proceeds through the formation of π-allylpalladium intermediates, which undergo intramolecular nucleophilic attack by the amide nitrogen to yield the seven-membered ring. nih.gov
| Fused Ring System | General Strategy | Key Reagents/Catalysts |
| Benzodiazepines | Intramolecular cyclization | Phosgene, triphosgene, propargylic carbonates, Pd catalysts |
| Quinolines | Condensative cyclization | Friedländer annulation conditions |
Derivatization Strategies for this compound Analogues
The this compound molecule possesses several sites for further derivatization, including the primary amino group, the aromatic ring, and the cyclopentyl moiety. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.
The primary amino group can be readily acylated, alkylated, or sulfonylated to introduce a variety of substituents. researchgate.net Furthermore, the aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups that can be further modified.
Derivatization of the cyclopentyl ring is also possible, though it may require the synthesis of appropriately substituted cyclopentanecarboxylic acid precursors. The use of N-(4-aminophenyl)piperidine as a derivatization tag has been explored to improve the detection of organic acids, a strategy that could be adapted for analytical purposes. rowan.edunsf.govresearchgate.net
| Functional Group | Derivatization Reaction | Potential Reagents |
| Primary Amino Group | Acylation, Alkylation, Sulfonylation | Acyl chlorides, alkyl halides, sulfonyl chlorides |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents |
| Amide Nitrogen | Alkylation | Alkyl halides (under basic conditions) |
Stereoselective Synthesis of this compound Isomers
While specific literature on the stereoselective synthesis of this compound is not extensively detailed, general principles of asymmetric synthesis and chiral resolution can be applied to obtain enantiomerically pure forms of this compound, particularly if chiral centers are present on the cyclopentane (B165970) ring.
One of the most common methods for resolving racemic mixtures is through the formation of diastereomeric derivatives using chiral resolving agents. wikipedia.org This process involves reacting the racemic compound with an enantiomerically pure acid or base to form a pair of diastereomeric salts, which can then be separated by physical methods such as fractional crystallization due to their different physical properties. wikipedia.org For instance, a racemic carboxylic acid can be resolved using a chiral amine, or a racemic amine can be resolved using a chiral carboxylic acid like tartaric acid. wikipedia.org
Another powerful technique for achieving enantiomeric separation is chiral chromatography. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the racemate, leading to their separation. Glycopeptide-based chiral selectors, such as vancomycin, have been shown to be effective in the chiral resolution of aromatic amino acids and could potentially be adapted for the separation of chiral amides. nih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, hydrophobic interactions, and steric hindrance, which differ for each enantiomer. nih.gov
Enzymatic resolution offers a green and highly selective alternative. Lipases, proteases, and other enzymes can selectively catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution is often performed under mild conditions and can provide high enantiomeric excess.
The following table summarizes potential stereoselective synthesis strategies:
| Method | Description | Key Considerations |
| Chiral Resolution via Diastereomeric Salt Formation | Reaction of the racemic mixture with a chiral resolving agent to form diastereomers, which are then separated by crystallization. wikipedia.org | Availability of a suitable and cost-effective resolving agent; efficiency of crystallization. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov | High cost of chiral columns; scalability can be a challenge. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of the racemic mixture. | Enzyme stability and activity; requires optimization of reaction conditions (pH, temperature, solvent). |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Requires the development of a specific catalytic system for the target molecule. |
Scalable Synthesis Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Route Selection and Process Optimization: The choice of the synthetic route is critical. A scalable route should utilize readily available, low-cost starting materials and involve a minimal number of steps with high yields. Direct amidation of cyclopentanecarboxylic acid with 1,2-phenylenediamine is a common approach. mdpi.com However, this reaction often requires high temperatures to overcome the formation of a stable ammonium carboxylate salt, which can be a limitation for sensitive substrates. mdpi.com Catalytic methods for direct amidation are therefore highly desirable. Various catalysts, including those based on boron, zirconium, and silicon, have been developed to facilitate amide bond formation under milder conditions. researchgate.netnih.gov
Catalyst and Reagent Selection: For large-scale production, the choice of catalyst is governed by its activity, selectivity, cost, and ease of separation from the product. Homogeneous catalysts can be highly efficient but may require complex purification procedures. researchgate.net Heterogeneous catalysts, such as silica gel, can simplify product isolation and catalyst recycling, contributing to a more sustainable process. rsc.org The use of activating agents is common in amide synthesis; however, for large-scale operations, it is preferable to use catalytic amounts of activators or to develop catalyst-free protocols to minimize waste. organic-chemistry.org
Reaction Conditions and Equipment: Optimizing reaction parameters such as temperature, pressure, concentration, and reaction time is crucial for maximizing yield and minimizing by-product formation. The use of microwave irradiation in conjunction with solid supports like silica gel has been shown to accelerate amidation reactions, offering a potential avenue for process intensification. rsc.org The choice of solvent is also a key consideration, with a focus on green solvents that are less hazardous and easily recyclable. rsc.org The equipment used for large-scale synthesis must be robust and capable of handling the specific reaction conditions safely.
The following table outlines key considerations for scalable synthesis:
| Factor | Key Considerations for Scalability | Potential Solutions |
| Synthetic Route | Minimize steps, maximize overall yield, use of low-cost starting materials. | Direct amidation, catalytic methods. mdpi.com |
| Catalyst/Reagents | Low cost, high efficiency, ease of separation, low toxicity. | Heterogeneous catalysts (e.g., silica gel), catalyst-free methods. rsc.org |
| Reaction Conditions | Mild temperature and pressure, high concentration, short reaction time. | Microwave-assisted synthesis, flow chemistry. rsc.org |
| Solvent | Low toxicity, recyclability, low environmental impact. | Green solvents, solvent-free reactions. rsc.org |
| Purification | High throughput, high purity, cost-effective. | Crystallization, solvent recycling. |
| Safety | Hazard assessment of all materials and reactions, implementation of safety protocols. | Process safety management (PSM). |
Comprehensive Spectroscopic and Structural Characterization of N 2 Aminophenyl Cyclopentanecarboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with advanced two-dimensional (2D) techniques, a complete structural map of N-(2-Aminophenyl)cyclopentanecarboxamide can be constructed.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into three primary regions: the aromatic region, the aliphatic region, and the exchangeable proton region.
Aromatic Protons: The ortho-substituted aminophenyl group gives rise to four unique proton signals in the aromatic region, typically between δ 6.5 and 7.5 ppm. The proximity of the electron-donating amino group (-NH₂) and the electron-withdrawing amide group (-NHCO-) influences the chemical shifts, leading to a complex but interpretable pattern of doublets and triplets.
Cyclopentane (B165970) Protons: The cyclopentane ring protons would appear as a series of complex multiplets in the upfield region (approximately δ 1.5–2.5 ppm). The methine proton (CH) directly attached to the amide group is expected to be the most deshielded of this group due to the inductive effect of the carbonyl.
Amide and Amine Protons: The amide proton (-NH-CO) typically appears as a singlet downfield, its chemical shift being solvent-dependent. The two protons of the primary amine (-NH₂) would likely present as a broad singlet. These signals can be confirmed by their disappearance upon D₂O exchange.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Amide N-H | ~8.5 - 9.5 | Singlet (s) |
| Aromatic C-H | ~6.5 - 7.5 | Multiplets (m) |
| Amine N-H₂ | ~3.5 - 5.0 | Broad Singlet (br s) |
| Cyclopentyl CH-CO | ~2.4 - 2.8 | Multiplet (m) |
| Cyclopentyl CH₂ | ~1.5 - 2.0 | Multiplets (m) |
Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, a total of nine distinct carbon signals are anticipated, corresponding to the carbonyl carbon, the six unique aromatic carbons, and the three sets of non-equivalent carbons in the cyclopentane ring (C1, C2/C5, C3/C4). The carbonyl carbon is the most deshielded, appearing significantly downfield (δ > 170 ppm). The aromatic carbons resonate in the typical range of δ 115–150 ppm, while the aliphatic cyclopentane carbons appear upfield.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~174 - 178 |
| Aromatic C-N (Amide) | ~140 - 145 |
| Aromatic C-N (Amine) | ~130 - 135 |
| Aromatic C-H | ~115 - 130 |
| Cyclopentyl CH-CO | ~45 - 50 |
| Cyclopentyl CH₂ (C2/C5) | ~30 - 35 |
| Cyclopentyl CH₂ (C3/C4) | ~25 - 30 |
To confirm the assignments made from 1D NMR and to piece together the molecular structure, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to establish the connectivity of adjacent protons on the aromatic ring and to trace the sequence of protons around the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the aliphatic proton signals to the specific carbons of the cyclopentane ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the cyclopentyl methine carbon, which definitively links the cyclopentanecarboxamide (B1346233) moiety to the aminophenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
ESI is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode, the analysis is expected to show a prominent signal for the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₂H₁₆N₂O, the molecular weight is 204.27 g/mol . Therefore, the ESI-MS spectrum should exhibit a base peak or a significant ion at a mass-to-charge ratio (m/z) of approximately 205.28. Depending on the conditions, adducts with sodium [M+Na]⁺ (m/z ~227.26) may also be observed.
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For the [M+H]⁺ ion of this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₇N₂O⁺. The calculated exact mass for this ion is 205.1335, and an experimental value within a few parts per million (ppm) of this theoretical value would provide strong evidence for the compound's identity.
Analysis of the fragmentation patterns from tandem MS/MS experiments can further confirm the structure. Key expected fragmentation pathways for the protonated molecule would include:
Cleavage of the amide bond: This is a common fragmentation pathway for amides. It could lead to the formation of a cyclopentylcarbonyl cation ([C₅H₉CO]⁺) at m/z 97.1 or the protonated o-phenylenediamine (B120857) ion ([C₆H₉N₂]⁺) at m/z 109.1.
Loss of the cyclopentyl group: Fragmentation could involve the loss of the cyclopentyl radical (•C₅H₉), resulting in an ion corresponding to [M+H - C₅H₉]⁺. These characteristic fragmentation patterns, combined with the exact mass measurement, provide a comprehensive and definitive structural confirmation of this compound.
Chromatographic Methods Coupled with Spectrometry for Purity and Identity
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analytical Assessment
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone analytical technique for the characterization of synthetic organic compounds such as this compound. This powerful hyphenated method provides a dual-layered analysis, where HPLC separates the compound from impurities and starting materials based on its physicochemical properties, while MS offers highly sensitive detection and mass information, unequivocally confirming the compound's identity and assessing its purity. nih.govresearchgate.net
For a molecule like this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is introduced into a nonpolar stationary phase, such as a C18 column, and eluted using a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jfda-online.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often utilized to ensure efficient separation of components with varying polarities and a sharp peak shape for the target compound. lcms.cz
Following chromatographic separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique for this class of compounds, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺. nih.gov For this compound (molar mass: 204.26 g/mol ), the mass spectrometer would be set to monitor for an m/z (mass-to-charge ratio) of approximately 205.27. The high sensitivity and selectivity of the mass detector allow for the detection of trace-level impurities that might not be visible with less sensitive detectors like UV. amazonaws.com The combination of the retention time from the HPLC and the specific mass-to-charge ratio from the MS provides a high degree of confidence in both the identity and purity of the analyte. nih.gov
Table 1: Representative HPLC-MS Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| HPLC System | Standard Analytical HPLC/UHPLC System |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Monitored m/z | ~205.27 [M+H]⁺ |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Analysis of Crystal Packing and Hydrogen Bonding Networks in Related Amides
While a specific crystal structure for this compound is not publicly documented, extensive analysis of closely related N-aryl and cycloalkanecarboxamide structures via single-crystal X-ray diffraction provides significant insight into its likely solid-state conformation and intermolecular interactions. researchwithnj.comresearchgate.net The crystal packing of amides is predominantly governed by the formation of robust hydrogen bonds, particularly involving the amide N-H donor and carbonyl C=O acceptor groups. nih.govacs.org
A prevalent and highly stable hydrogen-bonding motif observed in the crystal structures of numerous primary and secondary amides is the centrosymmetric R²₂(8) dimer. rsc.org This motif consists of a pair of molecules linked by two N—H⋯O hydrogen bonds, forming a characteristic eight-membered ring. Studies on 1-arylcycloalkanecarboxamides, such as 1-phenylcyclopentanecarboxamide, have confirmed the presence of these R²₂(8) dimers as the primary supramolecular synthon. rsc.org In the case of 1-phenylcyclopentanecarboxamide, these dimers are further connected through additional hydrogen bonds, creating infinite two-dimensional sheets within the crystal lattice. rsc.org
Table 2: Crystallographic and Hydrogen Bonding Data for Structurally Related Amides
| Compound | Crystal System | Space Group | Primary H-Bond Motif | Key H-Bond Distance (N···O) |
|---|---|---|---|---|
| 1-Phenylcyclopentanecarboxamide rsc.org | Monoclinic | P2₁/c | R²₂(8) Dimer forming 2D sheets | Not specified |
| 1-(2-Chlorophenyl)cyclohexanecarboxamide rsc.org | Triclinic | P-1 | R²₂(8) Dimer forming 1D chains | Not specified |
| N-[4-(Trifluoromethyl)phenyl]benzamide iucr.org | Triclinic | P-1 | N—H⋯O Bonds | Not specified |
| N,N′,N′′-Tricyclopropylbenzene-1,3,5-tricarboxamide nih.govresearchgate.net | Monoclinic | P2₁/c | N—H⋯O Bonds forming 2D networks | ~2.8-2.9 Å |
Computational Chemistry and Molecular Modeling of N 2 Aminophenyl Cyclopentanecarboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-(2-Aminophenyl)cyclopentanecarboxamide, offering a detailed view of its electronic structure and predicting its chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. ingentaconnect.comresearchgate.netresearchgate.net This optimization yields the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For analogous compounds like N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, the HOMO-LUMO gap has been calculated to be 5.406 eV, indicating a high degree of stability. nih.gov The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict regions susceptible to intermolecular interactions. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Representative Value | Significance |
| HOMO Energy | -5.0 to -6.0 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 3.0 to 5.0 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule. |
The flexibility of the cyclopentane (B165970) ring and the rotatable bonds in the carboxamide linker allow this compound to adopt multiple conformations. Conformational analysis is performed to identify the energetically favorable conformations and to understand the energy barriers between them. This is often achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step.
The results of this analysis are visualized as a potential energy surface or an energy landscape, which maps the conformational space of the molecule. nih.govnih.gov The low-energy regions on this landscape correspond to the most stable conformers. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a biological target. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of its environment, such as a solvent. nih.gov In a typical MD simulation of this compound, the molecule is placed in a simulated box of water molecules, and the trajectories of all atoms are calculated over a period of nanoseconds to microseconds by solving Newton's equations of motion. mdpi.comfigshare.com
MD simulations are particularly useful for extensive conformational sampling, allowing the molecule to explore a wide range of its conformational space and overcome energy barriers. nih.gov This provides a more realistic understanding of its flexibility and the populations of different conformers in solution. Furthermore, MD simulations explicitly model the interactions between the solute and solvent molecules, offering insights into how solvent affects the conformational stability and dynamics of this compound. nih.gov
Molecular Docking Studies for Receptor-Ligand Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govresearchgate.net This method is instrumental in understanding the potential biological targets of this compound and the nature of its interactions at the molecular level.
For analogues of this compound, molecular docking studies have been employed to predict their binding modes and affinities for various biological targets. The process involves preparing the 3D structures of both the ligand and the receptor and then using a docking algorithm to sample a large number of possible binding poses. rjptonline.org A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. researchgate.net
These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, docking studies on similar compounds have identified interactions with specific amino acid residues in the active sites of enzymes. nih.gov
Table 2: Representative Molecular Docking Results for a Hypothetical Target
| Parameter | Result | Interpretation |
| Docking Score | -7.0 to -9.0 kcal/mol | Predicts a strong binding affinity to the target. |
| Key Interacting Residues | Asp120, Tyr350, His400 | Identifies specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions | Elucidates the nature of the binding forces. |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govals-journal.com In the context of this compound, virtual screening can be used to identify novel protein targets for this compound or its derivatives.
This can be done through two main approaches: ligand-based virtual screening and structure-based virtual screening. Ligand-based methods search for molecules with similar properties to known active compounds. Structure-based virtual screening, which is more common, involves docking a large database of compounds into the binding site of a target protein. plos.org This allows for the identification of novel scaffolds that can potentially interact with a wide range of biological targets, thereby expanding the therapeutic potential of this compound-based compounds. mdpi.com
Lack of Quantitative Structure-Activity Relationship (QSAR) Modeling Data for this compound Derivatives
Despite a comprehensive search of scientific literature, no specific research on the Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its derivatives could be identified.
QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. The development of such models is a critical step in modern drug discovery and computational toxicology, as it allows for the prediction of a molecule's activity, thereby guiding the synthesis of more potent and specific analogs.
The process of developing a predictive QSAR model typically involves:
Data Set Compilation: Gathering a series of structurally related molecules with experimentally determined biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.
Model Building: Employing statistical methods to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: Rigorously testing the model's predictive power using both internal and external validation techniques to ensure its reliability.
While extensive QSAR studies have been conducted on structurally similar compounds, such as N-(2-Aminophenyl)-benzamide derivatives, the specific cyclopentanecarboxamide (B1346233) moiety introduces unique conformational and electronic properties. Without dedicated studies on this particular class of compounds, it is not scientifically sound to extrapolate the findings from other chemical series.
The absence of published QSAR models for this compound derivatives indicates a gap in the current scientific literature. Future research in this area would be necessary to elucidate the specific structural requirements for modulating the biological activity of this class of compounds and to develop predictive models for their molecular activity.
Mechanistic Studies of N 2 Aminophenyl Cyclopentanecarboxamide in Biological Systems
Receptor Binding and Molecular Interactions
The mechanistic understanding of how N-(2-Aminophenyl)cyclopentanecarboxamide may function in biological systems can be inferred from studies on its core structural components: the cyclopentanecarboxamide (B1346233) group and the N-(2-aminophenyl) group. Research into analogous and derivative compounds reveals potential interactions with several key receptor families, including adenosine (B11128), opioid, and cytokine receptors.
The cyclopentyl and carboxamide moieties are recognized structural features in ligands targeting adenosine receptors (ARs), which are G protein-coupled receptors (GPCRs) that play crucial roles in physiology and pathology. nih.gov Studies on adenosine 5′-carboxamide derivatives show that the nature of the cycloalkyl amide group significantly influences efficacy and binding at AR subtypes. For instance, cyclopentyl derivatives of adenosine 5'-carboxamide have been identified as full agonists at the A₁ adenosine receptor (A₁AR). nih.gov
The structure-activity relationship (SAR) of these derivatives indicates that even minor changes to the cycloalkyl group can alter receptor affinity. Introduction of polar groups into adenosine 5′-carboxamide derivatives has been shown to improve selectivity for the A₁AR over the A₂AAR subtype. nih.gov The cyclopentyl group, in particular, is a well-established substituent in potent and selective A₁AR agonists, such as N⁶-cyclopentyladenosine (CPA). bohrium.comnih.gov The binding of these ligands involves the adenosine core making key interactions within the receptor's binding pocket, including hydrogen bonding with residues like Asn253 and polar interactions with Ser277 and His278. nih.gov The 5'-carboxamide portion extends into a corresponding subpocket, where the cyclopentyl group can establish favorable interactions that determine affinity and selectivity.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Efficacy |
|---|---|---|---|
| Cyclopentyl derivative of adenosine 5'-carboxamide | A₁AR | Potent | Full Agonist |
| N⁶-Cyclopentyladenosine (CPA) | A₁AR | ~10 | Selective Agonist |
| N-propyl adenosine 5'-carboxamide | Human A₁AR | - | 17.5-fold selective for hA₁AR |
| N-3-fluoropropyl adenosine 5'-carboxamide | Human A₁AR | - | 78-fold selective for hA₁AR |
The N-(2-aminophenyl) portion of the title compound is structurally related to moieties found in potent opioid receptor ligands. In many traditional opioids, a phenolic group is considered a critical pharmacophore for high-affinity receptor interaction. nih.gov However, research has demonstrated that replacing this group with other functionalities, such as aminophenyl or carboxamido groups, can yield ligands with high affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors. nih.govdrugbank.com
For example, the substitution of the phenolic group in potent morphinan (B1239233) agonist/antagonists with phenylamino (B1219803) groups has produced highly potent μ and κ ligands. nih.gov One such derivative, p-methoxyphenylaminocyclorphan, displayed exceptional affinity at both receptors. nih.govresearchgate.net This suggests that the aminophenyl moiety can serve as an effective bioisosteric replacement, potentially forming different but equally effective interactions within the opioid receptor binding pocket. nih.gov Similarly, replacing the prototypic phenolic-OH group with a carboxamido (CONH₂) group in certain morphinans and benzazocines led to compounds with comparable or, in some cases, enhanced binding affinity for μ, δ, and κ receptors. drugbank.com These findings indicate that the N-aryl carboxamide scaffold, present in this compound, has the potential to interact with opioid receptors.
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| p-methoxyphenylaminocyclorphan | μ-opioid receptor | 0.026 |
| κ-opioid receptor | 0.03 | |
| 2-oxime 3-hydroxymorphinan derivative | μ-opioid receptor | 3.8 |
| 2-oxime 3-hydroxymorphinan derivative | κ-opioid receptor | 0.62 |
| N-phenylpropylnormorphine | μ-opioid receptor | 0.93 |
While direct evidence linking this compound to the Interleukin-17 (IL-17) pathway is not established, studies on other classes of carboxamide derivatives suggest potential indirect modulatory mechanisms. The IL-17 family of cytokines are key drivers of inflammation in various autoimmune diseases. frontiersin.org The signaling cascade is initiated by IL-17 binding to its receptor complex (e.g., IL-17RA/IL-17RC), which activates downstream pathways like NF-κB and MAP kinases, leading to the expression of pro-inflammatory genes. frontiersin.org
Interestingly, certain quinoline-3-carboxamide (B1254982) derivatives, such as Laquinimod and Tasquinimod, have been shown to modulate immune responses by acting as ligands for the Aryl Hydrocarbon Receptor (AHR). nih.govnih.gov Activation of the AHR signaling pathway by these carboxamides can lead to a reduction in IL-17 levels. nih.gov This presents a plausible, though speculative, mechanism by which a compound like this compound could influence inflammatory conditions associated with the IL-17 axis. Furthermore, research has identified other small molecules, such as those with quinazolinone and pyrrolidinedione scaffolds, that can directly bind to the IL-17 receptor A (IL-17RA) and inhibit IL-17A-mediated chemokine release, demonstrating that small-molecule modulation of this pathway is feasible. researchgate.net
Cellular Assays and Molecular Pathway Elucidation
Based on the receptor binding profiles of related compounds, this compound analogues could potentially trigger several distinct intracellular signaling cascades.
Adenosine Receptor Pathways : If analogues engage A₁ARs, they would likely couple to Gαi/o proteins. This typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Opioid Receptor Pathways : Interaction with μ- and κ-opioid receptors also involves coupling to inhibitory Gαi/o proteins. guidetopharmacology.org The canonical downstream effects are similar to A₁AR activation: inhibition of adenylyl cyclase, reduction of cAMP, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release.
Inflammatory Pathways : Should analogues modulate the IL-17 pathway, either directly or indirectly (e.g., via AHR), the effects would be observed on inflammatory signaling. Modulation of the IL-17 receptor complex would impact the activation of NF-κB, C/EBP, and MAPK pathways, altering the transcription of target genes like IL-6, IL-8, and various chemokines. frontiersin.org Studies on quinoline-carboxamides have shown that AHR activation can counteract the effects of other cytokines like IL-4 on gene expression in keratinocytes, a specific cellular response. nih.govnih.gov
The chemical structure of this compound, featuring distinct moieties known to interact with different receptor systems, suggests a potential for polypharmacology or multi-target engagement. The concept that a single ligand can interact with multiple targets is an emerging paradigm in drug discovery.
Evidence from related fields supports this possibility. For instance, in opioid research, ligands have been intentionally designed to possess mixed receptor profiles, such as μ-agonist/δ-antagonist activity, to achieve a better therapeutic window. nih.gov Furthermore, significant cross-talk and even direct binding have been observed between the opioid and adrenergic receptor systems, where certain opioid ligands can bind to adrenergic receptors and vice-versa. mdpi.com This co-evolution of receptor systems highlights how structurally related ligands can engage multiple targets. mdpi.com
Structure Activity Relationship Sar and Ligand Design for N 2 Aminophenyl Cyclopentanecarboxamide Analogues
Impact of Cyclopentane (B165970) Ring Modifications on Biological Activity
While specific SAR studies on the cyclopentane ring of N-(2-Aminophenyl)cyclopentanecarboxamide are not extensively documented in publicly available literature, the principles of carbocyclic ring modulation in drug design offer valuable insights. The cyclopentane moiety, serving as the "cap" group in many enzyme inhibitors, plays a crucial role in establishing hydrophobic interactions within the target's active site. Its size, shape, and conformational flexibility are key determinants of binding affinity and selectivity.
Modifications to the cyclopentane ring, such as the introduction of substituents or alterations in ring size to cyclopropane (B1198618) or cyclohexane, can significantly impact biological activity. For instance, in related compound classes, the introduction of bulky substituents on a carbocyclic ring has been shown to enhance binding by occupying additional hydrophobic pockets within the enzyme's active site. Conversely, smaller rings like cyclopropane may offer a different conformational profile, which could be beneficial for fitting into more constrained binding sites. The antibacterial activity of some cyclopropane derivatives has been shown to be influenced by the position of substituents on the benzene (B151609) ring. researchgate.net
Stereochemistry is a critical factor in the interaction between a ligand and its biological target. researchgate.netnih.gov The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. researchgate.net For chiral molecules containing a cyclopentane ring, the different enantiomers can exhibit distinct biological activities. nih.gov One enantiomer may bind with high affinity to a receptor or enzyme, while the other may be significantly less active or even inactive. nih.gov This is because the chiral environment of the biological target can differentiate between the spatial arrangements of the enantiomers. nih.gov
The specific orientation of substituents on the cyclopentane ring can influence how the molecule fits into the binding pocket. An optimally positioned substituent can form favorable interactions with amino acid residues, thereby enhancing binding affinity. Conversely, a poorly positioned group can lead to steric clashes, reducing the molecule's activity. Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential for understanding the precise stereochemical requirements for optimal biological activity.
Systematic Substitutions on the Aminophenyl Moiety and Their Influence
The N-(2-aminophenyl) portion of the scaffold is a key pharmacophoric element, particularly in the context of histone deacetylase (HDAC) inhibitors. The ortho-amino group and the adjacent amide nitrogen often act as a bidentate zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes. nih.govnih.gov Systematic substitutions on this aromatic ring have been extensively studied in related N-(2-aminophenyl)benzamide analogues to probe the electronic and steric requirements for potent inhibition. nih.gov
The electronic properties of substituents on the aminophenyl ring can modulate the zinc-binding affinity of the ortho-aminoanilide group. Electron-donating groups can increase the electron density on the chelating atoms, potentially enhancing their interaction with the zinc ion. Conversely, electron-withdrawing groups can decrease this electron density, which may weaken the binding.
Steric factors also play a significant role. The introduction of substituents at various positions on the aminophenyl ring can influence the molecule's conformation and its ability to fit into the enzyme's active site. For instance, in a series of N-(2-amino-5-substituted phenyl)benzamides, various substituents were explored to probe the "foot pocket" of the HDAC2 active site, leading to compounds with time-dependent binding kinetics. nih.gov
Table 1: Impact of Aminophenyl Substitutions in N-(2-aminophenyl)benzamide Analogues on HDAC Inhibition
| Compound | Substitution on Aminophenyl Ring | Target | Activity | Reference |
|---|---|---|---|---|
| Analogue 1 | 4-Fluoro | HDAC3 | Potent Inhibition (IC50: 95.48 nM) | researchgate.net |
| Analogue 2 | 5-Chloro | Antimicrobial | Broad Spectrum Activity | nih.gov |
| Analogue 3 | 4-Methoxybenzyl | Antimycobacterial | High Activity (MIC = 6.25 µg/mL) | nih.gov |
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.com Within the this compound scaffold, several components are amenable to bioisosteric replacement.
The amide linker itself can be replaced with various bioisosteres to enhance metabolic stability. nih.gov Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and thiazoles have been successfully employed as amide bond mimics. nih.govcambridgemedchemconsulting.comdrughunter.comhyphadiscovery.comresearchgate.net These replacements can maintain the necessary geometry for biological activity while being less susceptible to enzymatic cleavage. cambridgemedchemconsulting.comhyphadiscovery.com
The cyclopentane ring can also be replaced with other cyclic or acyclic moieties to explore different regions of the target's binding site. For example, bicyclopentanes have been investigated as bioisosteres for benzene rings, offering a similar size and substituent positioning but with different physicochemical properties.
Table 2: Common Bioisosteric Replacements for the Amide Bond
| Original Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Amide | 1,2,3-Triazole | Increased metabolic stability, can act as H-bond donor/acceptor |
| Amide | Oxadiazole | Improved metabolic stability, mimics planarity of amide |
| Amide | Thioamide | Alters H-bonding properties, increased metabolic stability |
Rational Design Principles for Enhanced Target Selectivity and Potency
The rational design of this compound analogues is guided by a deep understanding of the target's structure and the SAR of existing compounds. rsc.org A key goal is to enhance both potency and selectivity. Selectivity is particularly important for minimizing off-target effects.
For enzyme inhibitors like those targeting HDACs, rational design often involves exploiting structural differences in the active sites of different enzyme isoforms. rsc.orgnih.gov For example, the presence of an additional "foot pocket" in the HDAC2 active site has been exploited to design selective inhibitors. nih.gov By designing molecules with substituents that can specifically interact with residues in this pocket, it is possible to achieve selectivity over other HDAC isoforms. nih.gov
Computational tools such as molecular docking and molecular dynamics simulations are invaluable in the rational design process. nih.govrsc.org These methods allow for the visualization of how a designed molecule might bind to its target and can help to predict its binding affinity and selectivity. This in silico approach can prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby accelerating the drug discovery process.
Future Directions in N 2 Aminophenyl Cyclopentanecarboxamide Research
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
A synergistic approach combining computational modeling and experimental validation will be crucial for a deeper understanding of N-(2-Aminophenyl)cyclopentanecarboxamide and its derivatives. This integration allows for the rational design of new compounds and a more efficient exploration of their biological activities.
Computational Approaches:
Molecular Docking: This technique can predict the binding orientation and affinity of this compound derivatives within the active sites of various protein targets. For instance, in the exploration of related amide derivatives as antifungal agents, molecular docking was used to predict the binding affinity with the potential drug target sterol 14-α demethylase (CYP51) protein. nih.gov This approach can guide the synthesis of analogues with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical correlation between the chemical structure of the compounds and their biological activity. By analyzing a series of derivatives, researchers can identify key structural features (e.g., specific substitutions on the phenyl ring or modifications to the cyclopentane (B165970) group) that are critical for activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interaction and the conformational changes that may occur upon binding.
Experimental Validation:
Synthesis of Focused Libraries: Guided by computational predictions, medicinal chemists can synthesize focused libraries of this compound derivatives. Modern synthetic methodologies allow for the efficient creation of diverse analogues for biological screening. nih.gov
Biological Assays: The synthesized compounds must be evaluated through a battery of in vitro and cell-based assays to confirm their activity against predicted targets and to assess their broader biological profile, such as antiproliferative or antimicrobial effects. researchgate.netmdpi.com
The iterative cycle of computational prediction, chemical synthesis, and biological testing creates a powerful engine for discovery, accelerating the development of lead compounds with desirable pharmacological properties.
Table 1: Integrated Methodologies for Drug Discovery
| Methodology | Application in this compound Research | Potential Outcome |
|---|---|---|
| Computational | ||
| Molecular Docking | Predict binding modes and affinities with potential targets (e.g., kinases, HDACs, microbial enzymes). nih.govresearchgate.net | Prioritization of synthetic targets; rational design of more potent inhibitors. |
| QSAR | Correlate structural modifications with changes in biological activity (e.g., anticancer, antimicrobial). | Identification of key pharmacophoric features required for activity. |
| MD Simulations | Assess the stability and dynamics of the compound-target complex. | Deeper understanding of the mechanism of interaction and binding stability. |
| Experimental | ||
| Focused Synthesis | Create novel derivatives based on computational insights. nih.gov | Generation of compounds with improved potency, selectivity, and drug-like properties. |
| In Vitro Bioassays | Screen compounds against a panel of enzymes and cell lines. mdpi.comnih.gov | Validation of computational predictions; determination of IC50/MIC values. |
| Structural Biology (X-ray Crystallography/NMR) | Determine the precise three-dimensional structure of the compound bound to its target. | Definitive confirmation of the binding mode and mechanism of action. |
Exploration of Novel Biological Targets for this compound Derivatives
While related structures have shown promise in areas like inflammation and microbial infections, the this compound scaffold holds potential for interacting with a wider range of biological targets implicated in various diseases. ontosight.ai Future research should focus on systematically screening derivatives against novel and therapeutically relevant targets, particularly in oncology.
Several classes of enzymes have emerged as promising targets for related aminophenyl-amide structures:
Topoisomerases: These enzymes are critical for managing DNA topology and are validated targets for cancer therapy. A recent study developed 1-(2-aminophenyl)pyrrole-based amides that successfully acted as human topoisomerase I (topoI) inhibitors, inducing apoptosis in breast cancer cell lines. nih.gov Direct enzymatic assays and docking simulations confirmed the inhibitory activity and potential binding site for these compounds. nih.gov
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): The dual inhibition of CDKs and HDACs is an emerging strategy in cancer treatment. A series of N-(2-amino-phenyl)-1H-indole-2-carboxamide derivatives were designed as dual inhibitors of CDK9 and Class I HDACs. nih.gov One lead compound from this series demonstrated potent anti-proliferative activity in several cancer cell lines and significant tumor shrinkage in a xenograft model. nih.gov
Other Kinases and Enzymes: The privileged nature of amide-containing scaffolds suggests that derivatives of this compound could be tailored to inhibit other enzymes involved in disease progression, such as those in signaling pathways relevant to cancer or inflammatory disorders. nih.gov
Table 2: Potential Novel Biological Targets and Rationale
| Target Class | Specific Example(s) | Disease Area | Rationale for Exploration |
|---|---|---|---|
| Topoisomerases | Topoisomerase I (topoI) | Cancer | Related aminophenyl-amide scaffolds have demonstrated topoI inhibition and induced apoptosis in cancer cells. nih.govresearchgate.net |
| Kinases | Cyclin-Dependent Kinase 9 (CDK9) | Cancer | The N-(2-aminophenyl)amide moiety is present in potent dual CDK9/HDAC inhibitors. nih.gov |
| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Cancer | See above; dual inhibition is a promising therapeutic strategy. nih.govresearchgate.net |
| Microbial Enzymes | Sterol 14-α demethylase (CYP51) | Fungal Infections | Carboxamide structures are being explored as antifungal agents targeting essential microbial enzymes. nih.gov |
Development of this compound-Based Probes for Chemical Biology Investigations
Beyond direct therapeutic applications, the this compound structure can be adapted to create chemical probes. nih.gov These powerful tools are designed to study biological systems, identify new drug targets, and elucidate mechanisms of action. youtube.com
The development of such probes involves chemically modifying the parent compound to incorporate a reporter or handle, without significantly disrupting its biological activity.
Fluorescent Probes: A fluorescent dye can be attached to a non-critical position on the molecule. These probes allow for the visualization of the compound's distribution within cells and tissues using fluorescence microscopy, helping to identify its subcellular localization. The design of such probes often leverages mechanisms like Photoinduced Electron Transfer (PET) to create an "off-on" response, where fluorescence is significantly enhanced upon binding to the target. mdpi.com
Affinity-Based Probes: These probes are designed for target identification. The this compound core can be modified with a reactive group for covalent binding or a tag (like biotin) for affinity purification of the target protein.
"Click" Chemistry Handles: Incorporating a terminal alkyne or azide (B81097) group onto the scaffold provides a versatile handle for "click" chemistry. ljmu.ac.uk This allows the probe to be linked to various reporter tags (e.g., fluorophores, biotin) or other molecules of interest in situ within a complex biological environment. ljmu.ac.uk
These chemical biology tools can help answer fundamental questions about the compound's mechanism, including identifying its direct binding partners and downstream effects on cellular pathways, thereby accelerating the drug discovery and development process. youtube.comchemicalprobes.org
Table 3: Strategies for Probe Development
| Probe Type | Modification Strategy | Application | Example Principle |
|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Visualize subcellular localization and target engagement in living cells. | A probe's fluorescence may be quenched until it binds its target, leading to a detectable signal increase. mdpi.com |
| Affinity Probe | Incorporation of a biotin (B1667282) tag. | Isolate and identify protein binding partners from cell lysates via affinity purification. | The biotinylated probe binds its target, and the complex is pulled down using streptavidin beads for analysis by mass spectrometry. |
| Click Chemistry Probe | Introduction of a terminal alkyne or azide group. | Versatile labeling in situ or in vitro with corresponding azide/alkyne reporters. | An alkyne-modified probe can be "clicked" onto an azide-fluorophore to visualize target proteins after binding. ljmu.ac.uk |
| Photoaffinity Probe | Addition of a photo-reactive group (e.g., diazirine, benzophenone). | Covalently cross-link the probe to its target upon UV irradiation for robust target identification. | After binding, UV light activates the probe, forming a permanent covalent bond with the target protein. |
Q & A
Q. What are the optimal synthetic routes for N-(2-Aminophenyl)cyclopentanecarboxamide, and how do reaction conditions affect yield?
Methodological Answer: The synthesis of cyclopentanecarboxamide derivatives typically involves coupling cyclopentanecarboxylic acid derivatives with amine-containing precursors. For example, hydrazine-carbothioamide analogs (e.g., compound 2.15 in ) are synthesized via reactions between cyclopentanecarboxamide and substituted hydrazines, achieving yields between 53% and 66% . Key factors influencing yield include:
- Precursor reactivity : Electron-withdrawing groups on hydrazines (e.g., 2-aminobenzoyl) reduce yields (56% for 2.15 ) compared to phenylthioacetyl derivatives (63% for 2.13 ) .
- Solvent and temperature : Reactions in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) improve purity and yield .
- Workup protocols : Recrystallization from ethanol/water mixtures enhances purity, as evidenced by sharp melting points (e.g., 195–197°C for 2.15 ) .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Characteristic peaks include cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic amine protons (δ 6.5–7.5 ppm). For example, compound 2.12 shows distinct peaks for phenoxyacetyl groups at δ 4.3 ppm (CH₂) and δ 7.2 ppm (aromatic H) .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights (e.g., 237.68 g/mol for N-(4-chlorophenyl)-2-oxocyclopentanecarboxamide, as in ). Discrepancies ≥2 ppm require recalibration or purity checks .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (e.g., C: 60.75%, H: 5.10%, N: 11.81% for 2.15 ) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR spectral data when characterizing cyclopentanecarboxamide derivatives?
Methodological Answer: Discrepancies often arise from:
- Tautomerism : Amide-iminol tautomerism can shift NH proton peaks. Use deuterated DMSO to stabilize the amide form and observe consistent δ 9–10 ppm signals .
- Impurity interference : Compare experimental LC-MS data with databases (e.g., NIST Chemistry WebBook) to identify side products. For example, unreacted 2-aminophenyl precursors may appear as low-intensity peaks in LC-MS .
- Dynamic effects : Variable temperature NMR (VT-NMR) can resolve overlapping peaks caused by conformational flexibility in the cyclopentane ring .
Q. What are the regulatory considerations for handling this compound in laboratory settings?
Methodological Answer:
- Controlled substance status : Analogues like cyclopentylfentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide) are Schedule I controlled substances in some jurisdictions. Researchers must verify local regulations and obtain DEA/FDA approvals if applicable .
- Safety protocols : Use fume hoods for synthesis and handling, as amine intermediates may release toxic vapors. Refer to Safety Data Sheets (SDS) for PPE requirements (e.g., nitrile gloves, lab coats) .
Q. What metabolic pathways have been identified for cyclopentanecarboxamide-containing pharmaceuticals, and how can these inform toxicity studies?
Methodological Answer:
- Cytochrome P450 metabolism : Cyclopentanecarboxamide derivatives like Irbesartan undergo hydroxylation and glucuronidation. Use hepatic microsomal assays (e.g., human liver S9 fractions) to identify primary metabolites .
- Toxicity markers : Monitor metabolites such as SR 49498 (a pentanoylamino derivative), which may accumulate in renal tissues. LC-MS/MS with stable isotope-labeled internal standards improves quantification accuracy .
- Species-specific differences : Compare rodent vs. human metabolic profiles to predict interspecies toxicity. For example, murine models may overexpress CYP3A4, leading to faster clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
